molecular formula C13H20N2 B3274975 1-Benzyl-2,5-dimethylpiperazine CAS No. 618104-71-5

1-Benzyl-2,5-dimethylpiperazine

Cat. No. B3274975
CAS RN: 618104-71-5
M. Wt: 204.31 g/mol
InChI Key: WJTCHBVEUFDSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,5-dimethylpiperazine consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-Benzyl-2,5-dimethylpiperazine is a colorless liquid . It has a molecular weight of 204.32 .

Scientific Research Applications

1. Antagonists for Inflammatory Diseases

1-Benzyl-2,5-dimethylpiperazine derivatives have been identified as CCR1 antagonists, which are useful in the treatment of inflammatory diseases. These compounds display good receptor affinity and favorable in vivo pharmacokinetic properties, showing a superior profile compared to related compounds (Norman, 2006).

2. Synthesis and Configuration Analysis

Studies have been conducted on the synthesis and configuration of various derivatives of 1-Benzyl-2,5-dimethylpiperazine. For instance, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine and its isomers has been described, focusing on the condensation and cyclization processes, and the assignment of cis and trans configurations based on NMR signals (Cignarella & Gallo, 1974).

3. Molecular Cocrystallization

Research into the cocrystallization of N-donor type compounds, including N,N′-dimethylpiperazine, with acids like 5-sulfosalicylic acid, has revealed insights into hydrogen-bonding synthons and their effects on crystal packing. This is significant in the context of crystal engineering and host-guest chemistry (Wang et al., 2011).

4. Crystal and Molecular Structure Analysis

The crystal and molecular structure of trans-2,5-dimethylpiperazine has been determined using X-ray methods. This analysis is crucial for understanding the molecular conformation and interactions in such compounds (Okamoto et al., 1982).

5. Polymer Applications

Piperazine copolymers, including those based on 1-Benzyl-2,5-dimethylpiperazine, have been explored for medical implant applications, such as cornea replacements. Studies have focused on their thermal stability, radiation stability, and blood coagulation properties, which are critical for such applications (Bruck, 1969).

6. Synthesis and Activity of Derivatives

Various derivatives of 1-Benzyl-2,5-dimethylpiperazine have been synthesized for different applications. For example, the synthesis and activity of new epipolythiopiperazine-2,5-dione compounds have been investigated, focusing on their effects on macrophage adherence and cell proliferation in vitro (Jiang et al., 1993).

Safety and Hazards

When handling 1-Benzyl-2,5-dimethylpiperazine, it is advised to avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzyl-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCHBVEUFDSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,5-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,5-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,5-dimethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2,5-dimethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-2,5-dimethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-2,5-dimethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-2,5-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.